KLA peptide

Cancer Therapeutics Apoptosis Induction Cytotoxicity Assay

KLA peptide’s utility as a free molecule is limited by poor cellular uptake and lack of tumor specificity. However, as a validated pro-apoptotic payload, it solves the need for a mitochondrial disruption agent in targeted conjugates. - Conjugation to tumor-homing ligands (e.g., bombesin) increases potency 6- to 15-fold and selectivity ~10-fold. - Sensitizes TRAIL-resistant cancer cells to apoptosis, enabling combination therapy research. - Serves as a model payload for benchmarking novel cell-penetrating peptides or delivery vectors.

Molecular Formula C72H138N20O15
Molecular Weight 1524.0 g/mol
Cat. No. B12383054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKLA peptide
Molecular FormulaC72H138N20O15
Molecular Weight1524.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
InChIKeyHJGYUFLSCLNDHT-QIAHVZGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KLA Peptide: Pro-Apoptotic & Antimicrobial Peptide


The KLA peptide, chemically described as (KLAKLAK)₂ (CAS 180461-53-4), is a cationic, amphipathic peptide renowned for its ability to induce apoptosis by selectively disrupting mitochondrial membranes [1]. Its mechanism of action involves the activation of the intrinsic apoptotic pathway, leading to cytochrome c release and subsequent caspase cascade activation [2]. While its potent pro-apoptotic function is well-documented, the native peptide is characterized by poor eukaryotic cell permeability, a critical limitation that necessitates the use of delivery vectors or conjugation strategies for effective intracellular and in vivo application .

KLA Peptide Substitution Challenges


Generic substitution with other cationic antimicrobial peptides (CAMPs) or pro-apoptotic peptides is not feasible due to the KLA peptide's unique, but limited, functional profile. The native KLA sequence possesses negligible inherent cell-penetrating ability, a critical performance bottleneck that defines its research application niche [1]. Consequently, its functional utility is almost entirely dictated by the specific delivery or conjugation strategy employed. Direct head-to-head studies confirm that unconjugated KLA exhibits no cytotoxic effect against tumor cells, whereas its conjugate forms show potent, sub-micromolar activity [2]. Furthermore, even minor structural modifications, such as the introduction of a chiral center, can drastically alter its cellular uptake and pro-apoptotic potency, underscoring that its activity is exquisitely dependent on both its primary and secondary structure [3]. Therefore, procurement decisions must be guided by the specific conjugate or formulation needed for a given delivery system, as unmodified KLA alone is functionally inert in most cellular contexts.

KLA Peptide Performance Evidence


Bombesin Conjugation Enhances Tumor Cytotoxicity

The unconjugated KLA peptide (acetyl-(KLAKLAK)2-NH2) is non-toxic to eukaryotic cell lines. Its fusion to the cell-penetrating peptide penetratin (Pen) via a disulfide bridge results in a potent conjugate (KLA-Pen) that is cytotoxic at low micromolar concentrations against a panel of human tumor cell lines [1]. Direct head-to-head experiments using live microscopy on cells with fluorescently labeled mitochondria showed that KLA-Pen had a strong impact on mitochondria tubular organization, instantly resulting in their aggregation in tumor cells, while the unconjugated KLA peptide had no effect [1].

Cancer Therapeutics Apoptosis Induction Cytotoxicity Assay

HPRP-A1 Co-Administration Boosts Apoptosis

Conjugation of KLA to a polymer backbone to create a multivalent brush polymer significantly enhances its pro-apoptotic activity. In a direct comparison across three cancer cell lines, the polymeric KLA constructs exhibited an order of magnitude decrease in IC50 values compared to the free KLA peptide [1]. For instance, the SNB-19 glioblastoma cell line showed an IC50 of 60 μM for free KLA, whereas the polymeric form demonstrated significantly higher potency [2].

Polymer Chemistry Drug Delivery Nanomedicine

Bombesin-KLA Conjugate Tumor Selectivity

Formulating KLA as a peptide-polymer brush nanoparticle via photoinitiated polymerization-induced self-assembly (photo-PISA) confers two key properties not inherent to the free peptide sequence [1]. First, it provides proteolytic resistance compared to the oligopeptide alone, extending its functional half-life. Second, the multivalent display on the nanoparticle surface significantly enhances cellular uptake [1]. This dual-action improvement is critical for overcoming the two primary limitations of the native KLA peptide: its susceptibility to enzymatic degradation and its poor intrinsic cell permeability.

Polymer Chemistry Peptide Stability Intracellular Delivery

TRAIL-Resistant Prostate Cancer Cell Sensitization

The D-enantiomer of the KLA peptide (d-KLA, CAS 286380-05-0) is a widely used synthetic analog. While both L-KLA and d-KLA target mitochondria and activate caspase-dependent apoptosis, the D-enantiomer is specifically synthesized for its enhanced metabolic stability due to its resistance to proteolytic degradation by naturally occurring L-peptidases [1]. This class-level inference is supported by the broader scientific principle that D-peptides are not recognized by most endogenous proteases. A direct quantitative comparison of IC50 values between the two enantiomers is not consistently reported in the primary literature, but the procurement choice often hinges on this expected stability advantage.

Peptide Chemistry Stereochemistry Metabolic Stability

Sequence Optimization for Cellular Uptake: r7-KLA Fusion Peptide vs. Native KLA

The fusion of a cell-penetrating hepta-arginine (r7) domain to the KLA sequence (r7-kla) directly addresses the cell entry bottleneck. A direct comparison study revealed that the IC50 of the r7-kla fusion peptide was 3.54 ± 0.11 μM, which is more than two orders of magnitude lower than that of the native kla peptide [1]. This massive improvement in potency is attributed to the efficient intracellular delivery mediated by the r7 domain, which enables the KLA moiety to access its mitochondrial target.

Cell Penetrating Peptides Drug Design Apoptosis

KLA Peptide Optimal Applications


Tumor-Targeted Cytotoxic Payload Development

When experimental goals prioritize maximal pro-apoptotic effect using the lowest possible concentration of peptide, a multivalent KLA polymer or nanoparticle formulation is the optimal choice. As demonstrated in Section 3, these constructs reduce the IC50 by an order of magnitude compared to free KLA peptide [1]. This scenario is ideal for high-throughput screening or for studies where the peptide's concentration must be carefully titrated to avoid off-target effects.

Synergistic Apoptosis Sensitization

For applications where the peptide is expected to be exposed to a complex biological environment for extended periods (e.g., in cell culture medium with serum, or in vivo), the D-enantiomer (d-KLA) is strongly preferred. Based on class-level evidence of its resistance to proteolytic degradation, d-KLA provides a functional half-life advantage over the native L-isomer, ensuring that the observed biological effect is due to the peptide and not its degradation products [2].

Co-Administration with Cell-Penetrating Peptides

If the experimental system prohibits the use of liposomal transfection reagents or other delivery vectors, a fusion peptide like r7-KLA or KLA-Pen is the most effective solution. Quantitative evidence shows that these conjugates are >100-fold more potent than the native peptide, directly overcoming the cellular uptake bottleneck [3]. This scenario is particularly relevant for studies in primary cells or in vivo models where transfection efficiency is a major hurdle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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